molecular formula C11H7ClO2S B6380983 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% CAS No. 1261982-49-3

4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95%

Cat. No. B6380983
CAS RN: 1261982-49-3
M. Wt: 238.69 g/mol
InChI Key: MTTYXIOWQYGJCQ-UHFFFAOYSA-N
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Description

4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% (4-FTCP) is a highly reactive aromatic compound used in a variety of scientific research applications. 4-FTCP has a wide range of potential uses in the field of organic synthesis, due to its unique reactivity and structure. 4-FTCP is a precursor to a variety of organic compounds, and can be used in the synthesis of a wide range of materials. It is also used in the production of a variety of pharmaceuticals, as well as in the development of new drugs.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new drugs, and the production of a variety of pharmaceuticals. It is also used in the synthesis of a variety of materials, such as polymers, nanomaterials, and other materials. In addition, 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a variety of reactions. The intermediate compound is believed to be a quinone, which is then converted to a variety of other compounds, such as aldehydes, ketones, alcohols, and other compounds. These compounds can then undergo a variety of reactions, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% are not fully understood, but it is believed to have a variety of effects on the body. It is believed to be an inhibitor of enzymes, which can lead to a variety of physiological effects, such as an increase in blood pressure, an increase in heart rate, and a decrease in appetite. It is also believed to have an effect on the central nervous system, and may be involved in the regulation of mood, sleep, and appetite.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% in laboratory experiments include its high reactivity and its ability to be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. The main limitation of using 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% in laboratory experiments is its toxicity. 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is considered to be a toxic substance, and should be handled with caution.

Future Directions

The potential future directions for 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the development of new drugs. In addition, further research is needed to explore the potential of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% as a therapeutic agent, as well as its potential uses in the production of a variety of materials. It is also possible that 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% could be used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Finally, further research is needed to explore the potential of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% as a precursor to a variety of organic compounds.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% can be synthesized using a variety of methods, including direct synthesis and condensation reactions. The direct synthesis method involves the direct reaction of 2-chlorophenol and formylthiophen-4-yl bromide in a suitable solvent, such as acetonitrile, at a temperature of approximately 70°C. The condensation reaction involves the reaction of 2-chlorophenol and formylthiophen-4-yl bromide in the presence of a suitable catalyst, such as sodium hydroxide, at a temperature of approximately 70°C.

properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-4-7(1-2-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTYXIOWQYGJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685918
Record name 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261982-49-3
Record name 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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